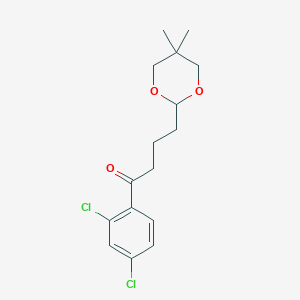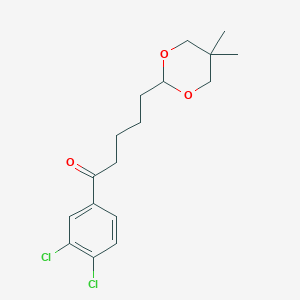![molecular formula C11H10N2O3 B1360856 1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate CAS No. 55052-25-0](/img/structure/B1360856.png)
1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate
描述
1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-Acetyl-6-acetoxyl-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in the regulation of cellular processes including cell division, motility, adhesion, and survival.
Mode of Action
1-Acetyl-6-acetoxyl-7-azaindole acts as an inhibitor of the Tyrosine Protein Kinase SRC . It binds to the active site of the enzyme, preventing it from catalyzing the transfer of a phosphate group from ATP to tyrosine residues on its substrate proteins. This inhibitory action disrupts the normal signaling pathways regulated by SRC, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of SRC by 1-Acetyl-6-acetoxyl-7-azaindole affects multiple biochemical pathways. SRC is involved in many signaling pathways, including those regulating cell proliferation and survival. Therefore, its inhibition can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where SRC activity is often upregulated .
Result of Action
The result of 1-Acetyl-6-acetoxyl-7-azaindole’s action is a significant decrease in cell proliferation, particularly in cancer cells. In vitro studies have shown that it has potent antiproliferative activity against the MCF-7 breast cancer cell line . The most active analogue in the series had a GI50 of 2.19 mM .
生化分析
Biochemical Properties
1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell growth and survival.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cancer cells, indicating its potential as an anti-cancer agent. The inhibition of FGFR signaling pathways by this compound leads to alterations in cell signaling, gene expression, and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation . This inhibition blocks the downstream signaling cascades that are essential for cell proliferation and survival. The compound’s ability to inhibit FGFRs is attributed to its structural compatibility with the receptor’s binding site, allowing it to effectively compete with natural ligands.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Long-term studies indicate that prolonged exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy. Degradation products of the compound have not shown significant biological activity, suggesting that the parent compound is primarily responsible for its observed effects.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits a high affinity for plasma proteins, which facilitates its distribution throughout the body. Its localization within tissues is influenced by factors such as tissue perfusion and the presence of specific transporters that mediate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective interaction with intended targets. The precise mechanisms governing its subcellular localization are still being elucidated, but current evidence suggests that it is directed to areas where FGFRs are most active.
属性
IUPAC Name |
(1-acetylpyrrolo[2,3-b]pyridin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-5-9-3-4-10(12-11(9)13)16-8(2)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBQFZDZVDVOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1N=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646741 | |
| Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-25-0 | |
| Record name | 1-[6-(Acetyloxy)-1H-pyrrolo[2,3-b]pyridin-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55052-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


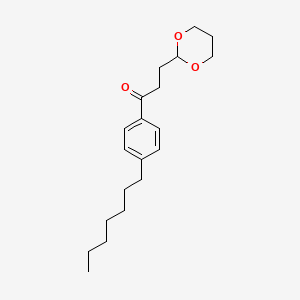
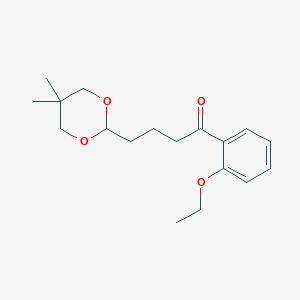

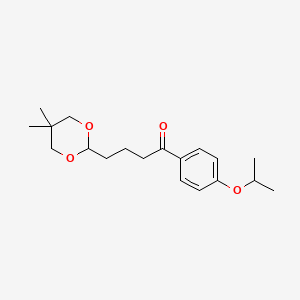

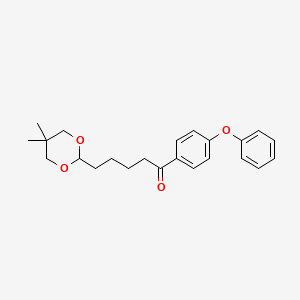

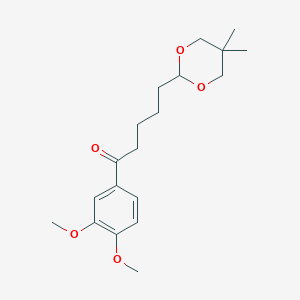

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
